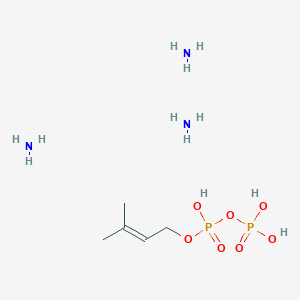
Dimethylallyl Pyrophosphate (triammonium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylallyl Pyrophosphate (triammonium salt) is an isoprenoid precursor that plays a crucial role in the biosynthesis of terpenes and terpenoids. It is an isomer of isopentenyl pyrophosphate and is involved in both the mevalonate pathway and the MEP pathway of isoprenoid precursor biosynthesis . This compound is found in virtually all life forms and is essential for various metabolic processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethylallyl Pyrophosphate (triammonium salt) can be synthesized through the isomerization of isopentenyl pyrophosphate. The enzyme isopentenyl pyrophosphate isomerase catalyzes this isomerization . The compound can also be synthesized from mevalonic acid in the mevalonate pathway or from HMBPP in the MEP pathway .
Industrial Production Methods
Industrial production of Dimethylallyl Pyrophosphate (triammonium salt) involves the use of biotechnological processes that leverage the mevalonate and MEP pathways. These processes typically involve the fermentation of microorganisms engineered to overproduce the necessary enzymes and intermediates .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethylallyl Pyrophosphate (triammonium salt) undergoes various chemical reactions, including:
Condensation Reactions: It condenses with isopentenyl pyrophosphate to form geranyl pyrophosphate.
Isomerization: It can be isomerized to isopentenyl pyrophosphate by the enzyme isopentenyl pyrophosphate isomerase.
Common Reagents and Conditions
Common reagents used in reactions involving Dimethylallyl Pyrophosphate (triammonium salt) include:
Enzymes: Isopentenyl pyrophosphate isomerase for isomerization reactions.
Solvents: Methanol and aqueous ammonium hydroxide solutions are commonly used.
Major Products Formed
The major products formed from reactions involving Dimethylallyl Pyrophosphate (triammonium salt) include:
Geranyl Pyrophosphate: Formed through condensation with isopentenyl pyrophosphate.
Isopentenyl Pyrophosphate: Formed through isomerization.
Applications De Recherche Scientifique
Dimethylallyl Pyrophosphate (triammonium salt) has a wide range of scientific research applications, including:
Mécanisme D'action
Dimethylallyl Pyrophosphate (triammonium salt) exerts its effects through its role as an intermediate in the biosynthesis of terpenes and terpenoids. It participates in the mevalonate and MEP pathways, where it is converted to other isoprenoid intermediates such as geranyl pyrophosphate and isopentenyl pyrophosphate . The enzyme isopentenyl pyrophosphate isomerase plays a key role in its isomerization .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isopentenyl Pyrophosphate: An isomer of Dimethylallyl Pyrophosphate (triammonium salt) involved in the same biosynthetic pathways.
Geranyl Pyrophosphate: A product formed from the condensation of Dimethylallyl Pyrophosphate (triammonium salt) and isopentenyl pyrophosphate.
Farnesyl Pyrophosphate: Another isoprenoid intermediate formed from the condensation of geranyl pyrophosphate with isopentenyl pyrophosphate.
Uniqueness
Dimethylallyl Pyrophosphate (triammonium salt) is unique due to its dual role in both the mevalonate and MEP pathways, making it a critical intermediate in the biosynthesis of a wide range of isoprenoid compounds .
Propriétés
Formule moléculaire |
C5H21N3O7P2 |
|---|---|
Poids moléculaire |
297.18 g/mol |
Nom IUPAC |
azane;3-methylbut-2-enyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C5H12O7P2.3H3N/c1-5(2)3-4-11-14(9,10)12-13(6,7)8;;;/h3H,4H2,1-2H3,(H,9,10)(H2,6,7,8);3*1H3 |
Clé InChI |
VBUNGGIXIOHBHL-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCOP(=O)(O)OP(=O)(O)O)C.N.N.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


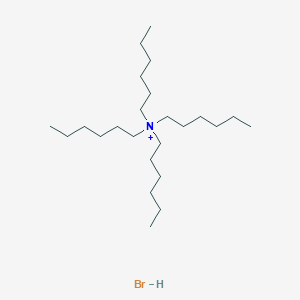



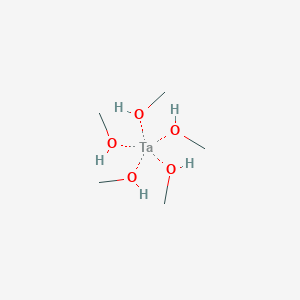
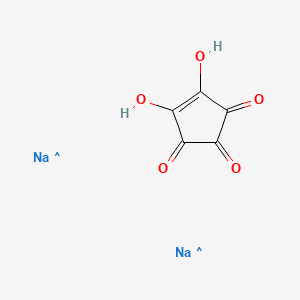
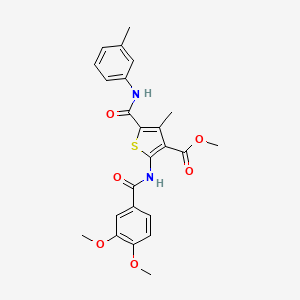


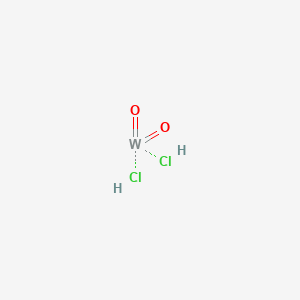
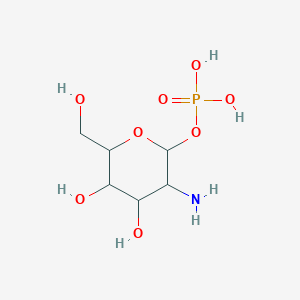

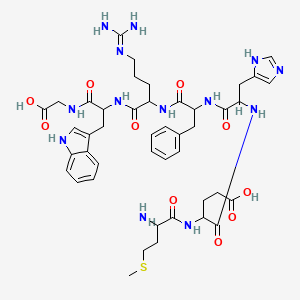
![N-[2-[5-(6-ethyl-3,4,5-trihydroxyoxan-2-yl)oxy-3-hydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B15089130.png)
